
(2R)-2-phenylhexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-phenylhexane-1,2-diol is an organic compound with a chiral center, making it an optically active molecule. This compound is characterized by the presence of a phenyl group attached to the second carbon of a hexane chain, which also bears two hydroxyl groups. The stereochemistry of the molecule is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenylhexane-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-phenylhexane-1,2-dione using chiral catalysts. This method ensures the selective formation of the (2R) enantiomer. Another method involves the resolution of racemic mixtures of 2-phenylhexane-1,2-diol using chiral resolving agents.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale asymmetric reduction processes. These processes employ chiral catalysts and are optimized for high yield and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to ensure the selective production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-phenylhexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: 2-phenylhexane-1,2-dione or 2-phenylhexanoic acid.
Reduction: 2-phenylhexane.
Substitution: 2-phenylhexane-1,2-dichloride or 2-phenylhexane-1,2-dibromide.
Scientific Research Applications
(2R)-2-phenylhexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2R)-2-phenylhexane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-phenylhexane-1,2-diol: The enantiomer of (2R)-2-phenylhexane-1,2-diol with different spatial arrangement.
2-phenylhexane-1,2-dione: The oxidized form of the compound.
2-phenylhexanoic acid: The carboxylic acid derivative.
Uniqueness
This compound is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can lead to different biological activities and interactions compared to its (2S) enantiomer. The presence of both hydroxyl groups and a phenyl group also makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
183201-35-6 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(2R)-2-phenylhexane-1,2-diol |
InChI |
InChI=1S/C12H18O2/c1-2-3-9-12(14,10-13)11-7-5-4-6-8-11/h4-8,13-14H,2-3,9-10H2,1H3/t12-/m0/s1 |
InChI Key |
IMENUYZRCQHBOW-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC[C@](CO)(C1=CC=CC=C1)O |
Canonical SMILES |
CCCCC(CO)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
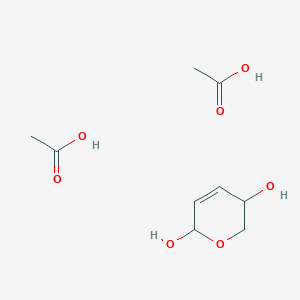
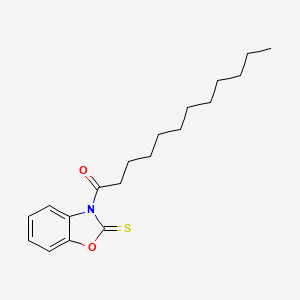
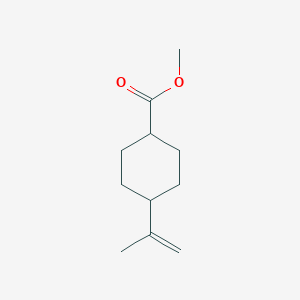

![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
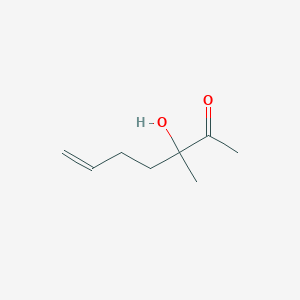

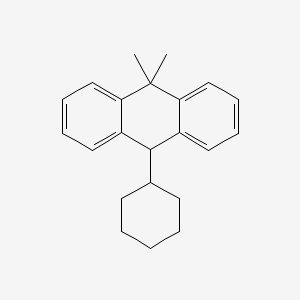
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)
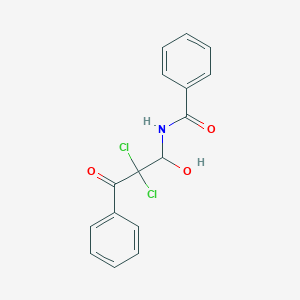
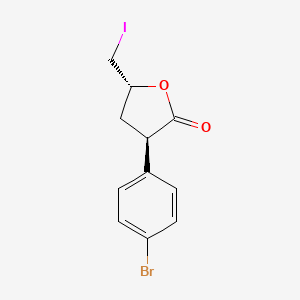
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)
